molecular formula F2Ge2H2MgO4 B3282700 CID 22052990 CAS No. 75535-37-4

CID 22052990

Cat. No. B3282700
CAS RN: 75535-37-4
M. Wt: 273.6 g/mol
InChI Key: WEYQXPVDRRPRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 22052990 is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This molecule is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. In

Mechanism of Action

CID 22052990 is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. CID 22052990 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
CID 22052990 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases. Furthermore, it has been shown to inhibit the replication of viruses by targeting viral proteins and inhibiting their activity.

Advantages and Limitations for Lab Experiments

CID 22052990 has several advantages for lab experiments. It is a selective inhibitor of CK2 and has been shown to have minimal off-target effects. It is also relatively easy to synthesize and has good bioavailability. However, there are also some limitations to using CID 22052990 in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, it has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of CID 22052990. One direction is to further explore its potential therapeutic properties in various disease models. For example, it could be studied in models of other neurodegenerative diseases such as Huntington's disease. Another direction is to explore its potential as a combination therapy with other drugs. Finally, further research could be conducted to optimize the synthesis method of CID 22052990 to improve its solubility and half-life.

Synthesis Methods

CID 22052990 is a synthetic compound that was developed by a team of researchers from the University of California, San Francisco. The synthesis method involves the reaction of 6,7-dimethoxy-4-quinazolinamine with 2,3-dibromo-1-propanol in the presence of a palladium catalyst. The resulting compound is then treated with sodium hydroxide to yield CID 22052990.

Scientific Research Applications

CID 22052990 has been extensively studied in various scientific research fields such as cancer research, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo by targeting CK2, which is overexpressed in many types of cancer. In addition, CID 22052990 has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

properties

InChI

InChI=1S/2FH.2GeO2.Mg/c;;2*2-1-3;/h2*1H;;;/q;;2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYQXPVDRRPRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Ge]=O.[O-][Ge]=O.F.F.[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F2Ge2H2MgO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 22052990

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.